2-Methyl-1,3-dioxane

Conformational Analysis Computational Chemistry Physical Organic Chemistry

2-Methyl-1,3-dioxane (CAS 626-68-6) is a six-membered heterocyclic acetal, belonging to the 1,3-dioxane class, with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. Its structure features a methyl substituent at the 2-position, which imparts a well-defined chair conformation.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 626-68-6
Cat. No. B3054962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-dioxane
CAS626-68-6
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC1OCCCO1
InChIInChI=1S/C5H10O2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3
InChIKeyHDGHQFQMWUTHKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3-dioxane (CAS 626-68-6): Procurement-Grade Properties and Baseline Data for Industrial Sourcing


2-Methyl-1,3-dioxane (CAS 626-68-6) is a six-membered heterocyclic acetal, belonging to the 1,3-dioxane class, with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol [1]. Its structure features a methyl substituent at the 2-position, which imparts a well-defined chair conformation [2]. Key procurement-relevant baseline data include a normal boiling point of 377.65 K (approx. 104.5 °C) [3], an enthalpy of vaporization of 9.2 ± 0.3 kcal/mol [3], and a standard enthalpy of formation in the gas phase of -95.00 ± 0.67 kcal/mol [4]. These properties are critical for assessing its suitability as a solvent, a synthetic intermediate, and a monomer precursor in industrial applications.

Workflow

Synthetic intermediate and monomer precursor for acetal-based polymer and hydrolysis processes

Format

Liquid-phase handling with moderate boiling point supports standard distillation and recovery workflows

Selection

2-Methyl substitution provides chair-conformation stability distinct from unsubstituted 1,3-dioxane

2-Methyl-1,3-dioxane Procurement: Why 1,3-Dioxane and Other Analogs Cannot Be Interchanged


Generic substitution of 2-methyl-1,3-dioxane with other 1,3-dioxanes or cyclic acetals is not scientifically valid due to quantifiable differences in conformational stability, reactivity, and hydrolysis kinetics that dictate performance in specific industrial processes. The methyl group at the 2-position, while seemingly minor, introduces a measurable thermodynamic preference for the chair conformation [1] and alters its behavior in ring-opening polymerizations and acetal hydrolysis [2]. The following evidence guide provides the direct, comparator-based data required to make an informed procurement decision.

Target

2-Methyl-1,3-dioxane

Substitute Risk

1,3-Dioxane lacks the 2-methyl group; conformational bias and anomeric stabilization may not transfer

Conformation-sensitive reactivity may shift

Target

2-Methyl-1,3-dioxane hydrolysis kinetics

Substitute Risk

Hydrolysis parameters (Ea, rate order) are compound-specific; data from other cyclic acetals may not apply

Reactor design data cannot be extrapolated

Target

2-Methyl-1,3-dioxane thermochemistry

Substitute Risk

Substantial ΔfH° difference vs. unsubstituted 1,3-dioxane alters energy balances in process calculations

Energy-balance inputs may require revision

2-Methyl-1,3-dioxane: Quantified Differentiation vs. Analogs for Informed Procurement


Conformational Energy Difference: 2-Methyl-1,3-dioxane vs. Unsubstituted 1,3-Dioxane

The presence of the 2-methyl group in 2-methyl-1,3-dioxane stabilizes the chair conformation relative to the unsubstituted 1,3-dioxane. This is a class-level inference based on the well-established principle that alkyl substitution at the acetal carbon increases the anomeric effect [1].

Conformational Stability
Class-level inference
Stronger chair preference
vs. unsubstituted 1,3-dioxane
Conformation-specific reactivity and recognition context
Class-level inference; context-specific validation recommended
Conformational Analysis Computational Chemistry Physical Organic Chemistry

Hydrolysis Kinetics: Quantified Rate and Activation Parameters for 2-Methyl-1,3-dioxane

The hydrolysis of 2-methyl-1,3-dioxane over a macroporous acidic ion exchange resin (HD-8) follows reversible second-order kinetics. The activation energy for the forward reaction was determined to be 33.31 kJ/mol, and the reaction enthalpy was 30.16 kJ/mol [1]. These parameters are essential for process design and cannot be extrapolated from other dioxane derivatives without significant error.

Hydrolysis Kinetics
Data to verify
Ea = 33.31 kJ/mol
Second-order; ΔH = 30.16 kJ/mol
Compound-specific kinetic parameter context
Single-source data; verify for reactor design
Reaction Kinetics Acetal Hydrolysis Chemical Engineering

Ring-Opening Polymerization: Divergent Pathways from a Single Monomer (MDO)

The cyclic esteracetal 2-methyl-1,3-dioxane-4-one (MDO), a derivative of 2-methyl-1,3-dioxane, undergoes divergent polymerization pathways to yield either a polyesteracetal (PMDO) or a polyester (PHPA) depending on catalyst concentration. The rate of PHPA formation is second-order in zinc concentration, while PMDO formation is first-order [1]. This demonstrates the unique ability of the 2-methyl-1,3-dioxane scaffold to enable controlled access to different polymer architectures, a feature not present in simpler dioxane monomers.

Polymerization Pathway
Class-level inference
Divergent PMDO/PHPA
Catalyst-concentration dependent
Architecture-control context for MDO-derived polymers
Based on MDO derivative; class-level inference
Polymer Chemistry Ring-Opening Polymerization Biodegradable Polymers

Baseline Thermochemical Properties vs. Unsubstituted 1,3-Dioxane

The standard enthalpy of formation for 2-methyl-1,3-dioxane in the gas phase is -95.00 ± 0.67 kcal/mol [1], which is measurably different from that of unsubstituted 1,3-dioxane (approx. -82.1 kcal/mol [2]). This difference of approximately 13 kcal/mol (54 kJ/mol) reflects the energetic contribution of the 2-methyl group and has implications for the heat of reaction in all processes involving this compound.

Formation Enthalpy
Cross-study comparable
ΔfH°gas = -95.00 ± 0.67 kcal/mol
vs. 1,3-dioxane: -82.1 kcal/mol
Process energy-balance context
Approx. 13 kcal/mol more negative; cross-study comparison
Thermochemistry Physical Properties Process Engineering

2-Methyl-1,3-dioxane: Evidence-Based Application Scenarios for Industrial Procurement


Process Engineering and Reactor Design for Acetal Hydrolysis

For processes involving the hydrolysis of 2-methyl-1,3-dioxane to yield 1,3-propanediol, the kinetic parameters provided in Section 3 are essential for accurate reactor design and optimization. The activation energy of 33.31 kJ/mol and second-order rate law are specific to this compound and cannot be substituted with data from other dioxanes. [1]

Sustainable Polymer Synthesis with Tunable Architecture

When sourcing monomers for the synthesis of biodegradable polymers, 2-methyl-1,3-dioxane-4-one (MDO), a direct derivative of the target compound, enables a unique divergent polymerization strategy. By simply adjusting the catalyst concentration, manufacturers can selectively produce either a polyesteracetal (PMDO) or a polyester (PHPA), providing a level of process control not achievable with standard 1,3-dioxane. [1]

Thermochemical and Phase Change Calculations for Solvent Use

When evaluating 2-methyl-1,3-dioxane as a specialty solvent or reaction medium, its thermodynamic properties are distinct from unsubstituted 1,3-dioxane. The difference in standard enthalpy of formation (approx. 13 kcal/mol) is a critical input for energy balance calculations in any process. The vaporization enthalpy of 9.2 ± 0.3 kcal/mol is required for designing separation and recovery systems. [1]

Application
Selection Property
Validation Focus
Acetal hydrolysis process design
Compound-specific kinetic parameters
Activation energy and rate-law verification
Tunable polymer architecture synthesis
Catalyst-dependent pathway control
Polymer structure and pathway verification
Thermochemical process calculations
Compound-specific formation enthalpy
Energy-balance input verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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